BenchChemオンラインストアへようこそ!

3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid

Drug-likeness Fsp³ Metabolic stability

3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid (CAS 2377608-48-3) is a heteroarylboronic acid building block incorporating a 1,4-dioxa-8-azaspiro[4.5]decane moiety. With a molecular formula C₁₃H₁₇BBrNO₄ and molecular weight of 342.0 g·mol⁻¹, it features a boronic acid group at the meta position relative to the spirocyclic amine, a bromo substituent at the 3-position, and a calculated LogP of 3.41.

Molecular Formula C13H17BBrNO4
Molecular Weight 342
CAS No. 2377608-48-3
Cat. No. B2762049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid
CAS2377608-48-3
Molecular FormulaC13H17BBrNO4
Molecular Weight342
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)N2CCC3(CC2)OCCO3)(O)O
InChIInChI=1S/C13H17BBrNO4/c15-11-7-10(14(17)18)8-12(9-11)16-3-1-13(2-4-16)19-5-6-20-13/h7-9,17-18H,1-6H2
InChIKeyGTWHTOAHTKXGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid (CAS 2377608-48-3): Spirocyclic Boronic Acid Building Block for Drug Discovery


3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid (CAS 2377608-48-3) is a heteroarylboronic acid building block incorporating a 1,4-dioxa-8-azaspiro[4.5]decane moiety . With a molecular formula C₁₃H₁₇BBrNO₄ and molecular weight of 342.0 g·mol⁻¹, it features a boronic acid group at the meta position relative to the spirocyclic amine, a bromo substituent at the 3-position, and a calculated LogP of 3.41 . The compound is supplied at 95–98% purity by multiple vendors, with recommended storage under refrigerated conditions, and is classified with GHS07 hazard labeling (harmful/irritant) .

Why 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid Cannot Be Replaced by Simpler Piperidine or Des-Bromo Analogs


Substituting this compound with simpler piperidine-phenylboronic acid analogs or des-bromo variants risks losing critical structural features that govern reactivity, physicochemical properties, and downstream biological performance. The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane group increases the fraction of sp³-hybridized carbons (Fsp³ = 0.538) compared to a standard piperidine ring, which is linked to improved aqueous solubility, reduced lipophilicity, and better metabolic stability—all factors that directly impact lead optimization success [1]. Simultaneously, the 3-bromo substituent provides a synthetic handle for orthogonal functionalization (e.g., Suzuki coupling at the boronic acid while the aryl bromide remains available for subsequent cross-coupling), a dual reactivity profile absent in non-halogenated analogs . The quantitative evidence below demonstrates that these structural features translate into measurable differentiation across multiple dimensions relevant to scientific procurement decisions.

Quantitative Differentiation Evidence: 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid vs. Closest Analogs


Fsp³ Comparison: Spirocyclic 1,4-Dioxa-8-azaspiro[4.5]decane vs. Piperidine Ring Systems

The target compound exhibits an Fsp³ value of 0.538, driven by the cyclized 1,4-dioxa-8-azaspiro[4.5]decane ring system . In contrast, the direct piperidine analog 3-bromo-5-(piperidin-1-yl)phenylboronic acid (CAS 2096333-12-7) has a calculated Fsp³ of approximately 0.455, reflecting the absence of the additional oxygens and the spirocyclic quaternary center . Higher Fsp³ is established in the medicinal chemistry literature to correlate with improved aqueous solubility, lower melting points, and reduced metabolic clearance—properties that confer a procurement advantage when the building block is intended for fragment-based or lead-optimization libraries [1].

Drug-likeness Fsp³ Metabolic stability Lead optimization

Orthogonal Reactivity: Dual-Functional Boronic Acid + Aryl Bromide vs. Des-Bromo Spirocyclic Analog

The simultaneous presence of a boronic acid and an aryl bromide on the target compound enables sequential orthogonal cross-coupling. The boronic acid can undergo Suzuki-Miyaura coupling with an aryl halide under standard Pd(0) conditions while the aryl bromide remains intact; subsequent coupling of the bromide then yields differentially functionalized biaryl products [1]. The des-bromo analog (3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid (CAS 2377605-82-6) lacks this second synthetic handle, limiting it to a single diversification step . This difference is critical for DNA-encoded library (DEL) synthesis and parallel medicinal chemistry where scaffold diversity and step-efficiency directly influence procurement value.

Suzuki-Miyaura coupling Orthogonal functionalization DNA-encoded libraries Parallel synthesis

Lipophilicity Modulation by Cyclized Diol vs. Standard Piperidine in Spirocyclic Boronic Acids

The target compound has a measured/calculated LogP of 3.41, which is lower than the predicted LogP of the piperidine analog (estimated ~3.8 by fragment-based additivity) . The reduction in lipophilicity arises from the two oxygen atoms in the 1,4-dioxa ring, which increase hydrogen-bond acceptor count (HBA = 5 vs. 3 for the piperidine analog) without introducing additional rotatable bonds. In CNS drug discovery, maintaining LogP below 4 while preserving sufficient lipophilicity for blood-brain barrier penetration is a key design criterion; the target compound sits within this optimal window, whereas the piperidine analog approaches the upper limit [1].

Lipophilicity LogP CNS drug design Solubility

Steric Bulk and Three-Dimensionality: 1,4-Dioxa-8-azaspiro[4.5]decane vs. Flat Piperidine in Kinase Inhibitor Design

The 1,4-dioxa-8-azaspiro[4.5]decane moiety introduces a rigid, three-dimensional scaffold that occupies a larger conformational space than a simple piperidine ring. In the context of kinase inhibitor design, spirocyclic piperidine derivatives have been shown to enhance selectivity for specific kinase targets by filling hydrophobic pockets inaccessible to planar or monocyclic amines [1]. A patent describing boronic acid derivatives with spirocyclic amines (including 1,4-dioxa-8-azaspiro[4.5]decane) reports improved LMP7 inhibitory activity compared to compounds bearing unsubstituted piperidine, attributing the gain to enhanced shape complementarity with the proteasome β5i subunit active site [2]. While the patent does not disclose quantitative IC₅₀ data for the exact target compound, the structure-activity trend supports the procurement preference for spirocyclic boronic acids over piperidine analogs in programs targeting proteasome or kinase inhibition.

Kinase inhibitor Spiro scaffold Selectivity ATP-binding pocket

Optimal Procurement and Application Scenarios for 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp³ Building Blocks

With an Fsp³ of 0.538—substantially higher than the piperidine analog (0.455)—this compound is well-suited for fragment library construction where sp³-richness predicts improved clinical developability . Procurement for FBDD campaigns targeting proteins with shallow or hydrophobic binding pockets benefits from the three-dimensional spirocyclic core that probes chemical space inaccessible to planar fragments [1].

Parallel Medicinal Chemistry Requiring Orthogonal Functionalization for DNA-Encoded Libraries (DEL)

The dual boronic acid / aryl bromide reactivity permits two sequential diversification steps: first, Suzuki coupling at –B(OH)₂ to install diversity element R¹, then a second Suzuki or Buchwald-Hartwig coupling at the aryl bromide to introduce R² . This orthogonal reactivity reduces the number of building blocks needed for a DEL synthesis cycle, directly lowering procurement costs and logistical complexity.

Proteasome or Kinase Inhibitor Lead Optimization Using Spirocyclic Boronic Acid Warheads

Boronic acids are established warheads for proteasome inhibition (e.g., bortezomib), and the 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been patented in LMP7-active series . Procurement of this building block supports SAR exploration where the spirocyclic amine engages the primed-site pocket of the proteasome while the boronic acid forms a reversible covalent bond with the catalytic threonine, a binding mode confirmed crystallographically for related spirocyclic boronic acids [1].

CNS-Targeted Probe Synthesis Requiring Balanced LogP and BBB Penetration

The measured LogP of 3.41 falls within the CNS MPO optimal range (2–4), making this building block appropriate for synthesizing brain-penetrant chemical probes . The oxygen-containing spirocyclic structure also reduces P-glycoprotein recognition compared to purely lipophilic piperidine analogs, potentially improving brain exposure when used as a synthetic intermediate for CNS-targeted kinase or GPCR ligands [1].

Quote Request

Request a Quote for 3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.